An In-depth Technical Guide to 2,2-Bis(4-oxocyclohexyl)propane: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2,2-Bis(4-oxocyclohexyl)propane: Properties, Synthesis, and Potential Applications
Introduction
2,2-Bis(4-oxocyclohexyl)propane, a saturated cyclic diketone, is a molecule of significant interest in both polymer chemistry and as a potential building block in synthetic organic chemistry. Structurally characterized by a central propane unit linking two 4-oxocyclohexyl rings, this compound offers a unique combination of a rigid core with reactive carbonyl functionalities.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic methodologies, and an exploration of its current and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. While its primary application to date has been in materials science, the inherent reactivity of its diketone structure presents intriguing possibilities for the synthesis of novel chemical entities with potential biological activity.
Physicochemical Properties
2,2-Bis(4-oxocyclohexyl)propane is a white to light yellow crystalline powder at room temperature. Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | 4,4'-(Propane-2,2-diyl)dicyclohexanone | [2] |
| Synonyms | 4,4'-Isopropylidenebis(cyclohexanone) | |
| CAS Number | 7418-16-8 | [1][3] |
| Molecular Formula | C₁₅H₂₄O₂ | [1][3] |
| Molecular Weight | 236.36 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 163-167 °C | |
| Boiling Point | 358.3 °C at 760 mmHg | |
| Solubility | Soluble in chloroform |
Synthesis of 2,2-Bis(4-oxocyclohexyl)propane
The most common and industrially relevant synthesis of 2,2-Bis(4-oxocyclohexyl)propane is a two-step process that begins with the well-known precursor, Bisphenol A (BPA).[1] This synthetic strategy is predicated on the initial saturation of the aromatic rings of BPA, followed by the oxidation of the resulting secondary alcohols to the desired diketone.
Step 1: Hydrogenation of 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A)
The initial step involves the catalytic hydrogenation of Bisphenol A to produce 2,2-bis(4-hydroxycyclohexyl)propane. This reaction effectively converts the phenolic moieties into cyclohexanol rings.
Caption: Step 1: Catalytic Hydrogenation of Bisphenol A.
Experimental Protocol (General Procedure):
A detailed experimental protocol for this hydrogenation is often proprietary and found in patent literature. However, a general procedure can be outlined as follows:
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Reactor Setup: A high-pressure autoclave reactor is charged with 2,2-Bis(4-hydroxyphenyl)propane (BPA), a suitable solvent such as 2-butanol, and a hydrogenation catalyst.[1] Palladium on carbon (Pd/C) or ruthenium-based catalysts are commonly employed.[1][4]
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Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas. The reaction mixture is heated to a temperature typically ranging from 140°C to 170°C under a hydrogen pressure of 2 to 8.6 kg/cm ².[1]
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Monitoring and Work-up: The reaction is monitored for the uptake of hydrogen. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration.
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Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 2,2-bis(4-hydroxycyclohexyl)propane. This intermediate can be purified by recrystallization if necessary.
Step 2: Oxidation of 2,2-Bis(4-hydroxycyclohexyl)propane
The second and final step is the oxidation of the secondary alcohol groups of 2,2-bis(4-hydroxycyclohexyl)propane to the corresponding ketones, yielding the target compound.
Caption: Step 2: Oxidation to the Diketone.
Experimental Protocol (General Procedure):
Various oxidizing agents can be employed for this transformation. A common method involves the use of hypohalous acids or halogens under controlled conditions.[1]
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Reaction Setup: 2,2-Bis(4-hydroxycyclohexyl)propane is dissolved in a suitable solvent.
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Addition of Oxidant: An oxidizing agent, such as a solution of sodium hypochlorite (bleach) or another hypohalous acid source, is added to the solution while carefully controlling the temperature and pH to minimize side reactions.[1]
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Reaction Monitoring: The progress of the oxidation is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts. This may involve quenching the excess oxidant, followed by extraction and washing. The crude 2,2-Bis(4-oxocyclohexyl)propane is then purified.
Purification
Purification of the final product is crucial to obtain a high-purity material suitable for research and further applications. Recrystallization is a common and effective method.
Experimental Protocol: Recrystallization (General Procedure): [5]
-
Dissolution: The crude 2,2-Bis(4-oxocyclohexyl)propane is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or an acetone/water mixture).
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
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Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
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Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.
Spectroscopic Characterization
The identity and purity of 2,2-Bis(4-oxocyclohexyl)propane are confirmed through standard spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2-Bis(4-oxocyclohexyl)propane is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclohexanone rings.
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Expected Absorption: A strong, sharp peak is anticipated in the region of 1715-1725 cm⁻¹, which is characteristic of a saturated cyclic ketone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure.
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¹³C NMR: A key signal in the downfield region, typically around 208-212 ppm, is indicative of the carbonyl carbon.
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¹H NMR: The spectrum will show signals for the methylene protons (-CH₂-) of the cyclohexyl rings. Protons alpha to the carbonyl group will be deshielded and appear at a higher chemical shift compared to the other methylene protons in the ring.[1] The methyl protons of the isopropylidene bridge will appear as a singlet in the upfield region.
Chemical Reactivity and Potential for Drug Discovery
The chemical reactivity of 2,2-Bis(4-oxocyclohexyl)propane is dominated by its two ketone functionalities. These groups can undergo a variety of chemical transformations, making it a potentially versatile building block for the synthesis of more complex molecules.
Reduction
The ketone groups can be readily reduced to the corresponding secondary alcohols, 2,2-bis(4-hydroxycyclohexyl)propane, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] Catalytic hydrogenation is also an effective method for this transformation.[1]
Condensation Reactions and Heterocycle Synthesis
Diketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. While the direct application of 2,2-Bis(4-oxocyclohexyl)propane in drug development is not extensively documented, its structure lends itself to the synthesis of novel bis-heterocyclic systems. For instance, condensation reactions with hydrazines could potentially yield bis-pyrazole derivatives, and reactions with hydroxylamine could lead to bis-isoxazoles. Such heterocyclic moieties are prevalent in many approved drugs.
Spirocycle Formation
The cyclohexanone rings also present opportunities for the synthesis of spirocyclic compounds.[6] Spirocycles are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel intellectual property and improved pharmacological properties. Reactions that could potentially be explored with 2,2-Bis(4-oxocyclohexyl)propane include intramolecular aldol-type reactions under specific conditions or multi-component reactions designed to build spirocyclic frameworks.
Relevance to Drug Development Professionals: A Forward Look
While 2,2-Bis(4-oxocyclohexyl)propane is not currently a prominent molecule in drug discovery pipelines, its structural features and chemical reactivity suggest several avenues for future exploration by medicinal chemists:
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Novel Scaffolds: The rigid bis-cyclohexanone core can serve as a scaffold for the synthesis of novel, three-dimensional molecules. The gem-dimethyl group provides a fixed orientation for the two cyclohexyl rings, which could be exploited in the design of compounds targeting specific protein-protein interactions or enzyme active sites.
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Derivatization for Biological Screening: The two ketone groups offer handles for the introduction of a wide variety of functional groups through reactions such as reductive amination, Wittig reactions, and aldol condensations. This would allow for the creation of a library of derivatives for high-throughput screening against various biological targets.
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Bioisosteric Replacement: In the context of known bioactive molecules containing cyclohexanone or related cyclic ketone motifs, 2,2-Bis(4-oxocyclohexyl)propane could be considered as a starting material for the synthesis of novel analogs with potentially improved pharmacokinetic or pharmacodynamic properties.
The toxicological profile of bisphenol A and its analogs is an area of active research, with many studies focusing on their endocrine-disrupting properties.[7][8][9] Any drug discovery program utilizing derivatives of 2,2-Bis(4-oxocyclohexyl)propane would need to carefully consider the potential for such off-target effects.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2,2-Bis(4-oxocyclohexyl)propane. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
2,2-Bis(4-oxocyclohexyl)propane is a readily accessible and chemically versatile diketone. While its current applications are primarily in polymer science, its potential as a building block for the synthesis of complex and potentially bioactive molecules remains largely untapped. This guide has provided a comprehensive overview of its properties and synthesis, and has highlighted potential avenues for its application in the field of drug discovery. For researchers and scientists, 2,2-Bis(4-oxocyclohexyl)propane represents an opportunity to explore novel chemical space and develop new molecular entities with unique structural and functional attributes.
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